3-Benzyl-4-phenylbutanoic acid
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Overview
Description
3-Benzyl-4-phenylbutanoic acid: is an organic compound with the molecular formula C17H18O2 It is characterized by a benzyl group attached to the third carbon and a phenyl group attached to the fourth carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis of 3-Benzyl-4-phenylbutanoic acid typically begins with the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms this compound through a nucleophilic substitution mechanism.
Step 2: The intermediate product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final product in high purity.
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzyl-4-phenylbutanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).
Substitution: Halogens (Cl, Br), catalysts (FeCl, AlCl).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
- 3-Benzyl-4-phenylbutanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and pharmaceuticals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to understand its interactions with biological systems.
Medicine:
- Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features make it a candidate for drug development.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
4-Phenylbutanoic acid: Similar structure but lacks the benzyl group.
3-Phenylpropanoic acid: Similar structure but has a shorter carbon chain.
Benzylbutanoic acid: Similar structure but lacks the phenyl group.
Uniqueness:
- The presence of both benzyl and phenyl groups in 3-Benzyl-4-phenylbutanoic acid imparts unique chemical and physical properties. This dual substitution enhances its reactivity and potential applications compared to similar compounds.
Properties
IUPAC Name |
3-benzyl-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFIUFPANWJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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